4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide
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Overview
Description
4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is a benzenesulfonamide derivative with the molecular formula C11H16BrNO2S. This compound is used as an intermediate in organic synthesis and pharmaceuticals . It is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 2-position, and an isopropyl group attached to the sulfonamide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of benzenesulfinamides.
Coupling: Formation of biaryl compounds
Scientific Research Applications
4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Material Science: In the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of an ethyl group.
4-Bromo-N-isopropylbenzenesulfonamide: Similar structure but without the ethyl group.
Uniqueness
4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is unique due to the combination of its bromine, ethyl, and isopropyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in organic synthesis and pharmaceuticals, distinguishing it from other benzenesulfonamide derivatives .
Properties
Molecular Formula |
C11H16BrNO2S |
---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)16(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |
InChI Key |
FLYIYMVKBBCDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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